molecular formula C23H35NaO7 B562385 3'alpha-Isopravastatin sodium CAS No. 81093-43-8

3'alpha-Isopravastatin sodium

カタログ番号 B562385
CAS番号: 81093-43-8
分子量: 446.516
InChIキー: QMLCOLOJNAKCFF-JDXVWHIXSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3’alpha-Isopravastatin sodium is a compound with the molecular formula C23H35NaO7 . It is a sodium salt form of 3’alpha-Isopravastatin . The molecular weight of this compound is 446.5 g/mol . The IUPAC name of this compound is sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .


Molecular Structure Analysis

The molecular structure of 3’alpha-Isopravastatin sodium can be represented by the following SMILES notation: CCC@HC(=O)O[C@H]1CC=CC2=CC@HCCC@H[O-])O)O)C)O.[Na+] . This notation provides a way to represent the structure of the molecule in text format, indicating the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’alpha-Isopravastatin sodium include a molecular weight of 446.5 g/mol . The compound has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . The IUPAC name, InChI, InChIKey, and Canonical SMILES are all computed descriptors that provide information about the compound’s structure .

科学的研究の応用

Pharmacokinetics and Metabolite Analysis

  • Pharmacokinetics in Humans : An HPLC-MS method was developed for determining pravastatin and its main metabolite, 3'alpha-isopravastatin, in human plasma. This method facilitates studying their pharmacokinetics in healthy volunteers (Liu Jian-fang, 2005).
  • Metabolite Analysis in Mice : A bioanalytical assay for pravastatin and two isomeric metabolites, including 3'alpha-isopravastatin, was developed and validated. This study included mouse plasma and tissue homogenates, contributing to understanding the distribution of these compounds in the body (R. Sparidans et al., 2010).

Drug Formulation and Stability

  • Fast Dissolving Tablets : Research on the formulation of Pravastatin Fast Dissolving tablets, which includes 3'alpha-isopravastatin, aimed at improving the drug's bioavailability and therapeutic efficacy (J. S. Kumar & R. Gunda, 2017).
  • Stability Under Simulated Conditions : A study on the stability of pravastatin under simulated in vivo conditions found that it transforms into 3'alpha-isopravastatin under acidic conditions, suggesting the need for formulation strategies to reduce this transformation (Liu Hui-chen, 2006).
  • Enteric-Coated Nanovesicular Dispersions : Development of enteric surface-coated spanlastic dispersions for controlled-release and enhanced bioavailability of pravastatin sodium, including its metabolite 3'alpha-isopravastatin (S. Tayel et al., 2015).

Drug Interaction and Polymorphism Studies

  • OATP1B1 Variant Alleles and Pharmacokinetics : A study exploring the effects of organic anion transporting polypeptide 1B1 alleles on the pharmacokinetics of pitavastatin, which may have implications for 3'alpha-isopravastatin (J. Chung et al., 2005).
  • Genetic Polymorphism and Lipid-Lowering Efficacy : Investigation of the impact of SLCO1B1 521T-->C genetic polymorphism on the lipid-lowering efficacy of pravastatin in Chinese patients, relevant for understanding individual responses to metabolites like 3'alpha-isopravastatin (Wei Zhang et al., 2007).

Molecular and Cellular Effects

  • Inflammatory Mediator Regulation : Pravastatin was found to down-regulate inflammatory mediators in human monocytes in vitro, which may extend to its metabolites, including 3'alpha-isopravastatin (O. Grip et al., 2000).
  • Oxidative Stress in Hyperlipidemic Conditions : A study showed that pitavastatin reduces oxidative stress in neutrophils from hyperlipidemic guinea pigs, suggesting potential effects of its metabolites on oxidative mechanisms (K. Maeda et al., 2005).

作用機序

Target of Action

3’alpha-Isopravastatin sodium, also known as 3alpha-Hydroxy Pravastatin Sodium Salt, primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for many biological processes but can lead to cardiovascular diseases when present in excess .

Mode of Action

3’alpha-Isopravastatin sodium acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to a decrease in intracellular cholesterol production, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors in the liver. These receptors bind to LDL in the bloodstream and facilitate its uptake and degradation, thereby reducing plasma LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by 3’alpha-Isopravastatin sodium is the mevalonate pathway or cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, 3’alpha-Isopravastatin sodium disrupts this pathway, leading to decreased production of cholesterol. The reduction in intracellular cholesterol triggers a compensatory increase in the number of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream .

Pharmacokinetics

The pharmacokinetics of 3’alpha-Isopravastatin sodium involves its absorption, distribution, metabolism, and excretion (ADME). The drug undergoes extensive first-pass metabolism in the liver, with the primary metabolite being 3 alpha-hydroxy-iso-pravastatin . It is excreted through both hepatic and renal routes, with approximately 70% eliminated in the feces and about 20% in the urine .

Result of Action

The primary result of the action of 3’alpha-Isopravastatin sodium is a reduction in LDL cholesterol levels in the bloodstream . This is achieved through the dual mechanism of reducing endogenous cholesterol production and increasing the clearance of LDL cholesterol from the blood. By lowering LDL cholesterol levels, 3’alpha-Isopravastatin sodium helps reduce the risk of cardiovascular events, including myocardial infarction and stroke .

特性

IUPAC Name

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLCOLOJNAKCFF-JDXVWHIXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230887
Record name 3'alpha-Isopravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81093-43-8
Record name 3'alpha-Isopravastatin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'alpha-Isopravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Sodium (3R,5R)-3,5-Dihydroxy-7-[(1S, 2R, 3S, 8S, 8aR)-3-Hydroxy-2-Methyl-8-[[(2S)-Methylbutanoyl]oxy]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] heptanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'.ALPHA.-ISOPRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC279YC5KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'alpha-Isopravastatin sodium
Reactant of Route 2
3'alpha-Isopravastatin sodium
Reactant of Route 3
3'alpha-Isopravastatin sodium
Reactant of Route 4
3'alpha-Isopravastatin sodium
Reactant of Route 5
3'alpha-Isopravastatin sodium
Reactant of Route 6
3'alpha-Isopravastatin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。